(+)-Norgestrel

Catalog No.
S537511
CAS No.
797-64-8
M.F
C21H28O2
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Norgestrel

CAS Number

797-64-8

Product Name

(+)-Norgestrel

IUPAC Name

(8S,9R,10S,13R,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m1/s1

InChI Key

WWYNJERNGUHSAO-XHCJJCCMSA-N

SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

solubility

Soluble in DMSO

Synonyms

dextronorgestrel, dextronorgestrel, (8alpha,17alpha)-(+-)-isomer

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Isomeric SMILES

CC[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@@H]34

The exact mass of the compound (+)-Norgestrel is 312.2089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Hormonal - Norgestrel - Supplementary Records. It belongs to the ontological category of 17alpha-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Endometriosis Treatment

Endometriosis is a condition where endometrial tissue grows outside the uterus. Norgestrel's progesterone-like activity might help suppress the growth of this misplaced tissue. Studies have investigated the use of (+)-norgestrel implants or injections to manage endometriosis symptoms like pain and menstrual irregularities [1].

Source

[1] Efficacy of levonorgestrel implants for the treatment of endometriosis-associated pain: A systematic review and meta-analysis.

Cancer Research

Source

[2] Norgestrel-based therapy for endometrial cancer.

Understanding the Menstrual Cycle

(+)-Norgestrel can be a valuable tool in studying the menstrual cycle. Researchers can use it to artificially manipulate progesterone levels and observe their effects on uterine lining development, ovulation, and other hormonal interactions within the cycle [3].

Source

[3] Actions of Norethindrone and Norgestrel on the Endometrium.

(+)-Norgestrel is a synthetic progestin, specifically a derivative of norethisterone, classified within the 19-nortestosterone family of steroids. Its chemical structure is represented by the formula C21H28O2C_{21}H_{28}O_{2} and has a molar mass of approximately 312.453 g/mol. Norgestrel exists as a racemic mixture of two stereoisomers: the active enantiomer, levonorgestrel (also known as d-norgestrel), and the inactive enantiomer, dextronorgestrel (l-norgestrel or (+)-norgestrel) . The compound is primarily used in contraceptive formulations due to its ability to mimic the effects of natural progesterone in the body.

Norgestrel acts primarily through its interaction with progesterone receptors in various tissues throughout the body. By binding to these receptors, it exerts several effects that prevent pregnancy:

  • Inhibition of ovulation: Norgestrel can suppress the surge of luteinizing hormone (LH) necessary for ovulation to occur.
  • Thickening cervical mucus: Norgestrel alters the consistency of cervical mucus, making it difficult for sperm to reach the egg.
  • Changes in uterine lining: Norgestrel can affect the endometrium, the lining of the uterus, making it less receptive to implantation of a fertilized egg.
  • Irregular bleeding
  • Breast tenderness
  • Headaches
  • Nausea
  • Mood swings

Norgestrel undergoes various metabolic transformations in the body. It is primarily metabolized by cytochrome P450 enzymes, which facilitate the oxidation of steroid hormones. The metabolism of norgestrel leads to several hydroxylated metabolites, including tetrahydro derivatives, which exhibit varying degrees of biological activity . The drug's pharmacokinetics indicate that less than 5% of (+)-norgestrel is metabolized in its active form, with significant conversion occurring into tetrahydrosteroids .

As a progestin, norgestrel exerts its biological activity mainly through agonistic action on progesterone receptors. This mechanism is crucial for regulating reproductive functions, including ovulation suppression and endometrial stabilization. While norgestrel possesses some androgenic activity, it lacks estrogenic, antimineralocorticoid, or glucocorticoid effects . The effectiveness of norgestrel as a contraceptive is notable; with perfect use, it can achieve an effectiveness rate of up to 98% in preventing pregnancy .

The synthesis of norgestrel has been documented through various chemical pathways. One common method involves the modification of norethisterone through selective reactions that introduce ethynyl groups at specific positions on the steroid nucleus. Additionally, asymmetric synthesis techniques have been explored to enhance yields and selectivity for the desired stereoisomer . The synthesis typically requires careful control of reaction conditions to ensure high purity and yield.

Norgestrel is primarily utilized in oral contraceptives and hormonal therapies. It is often combined with estrogen in birth control pills to enhance contraceptive efficacy and manage menstrual disorders. Beyond contraception, norgestrel may also be employed in hormone replacement therapy for menopausal symptoms and in treating certain gynecological conditions such as endometriosis .

Norgestrel may interact with various medications and substances that can affect its efficacy or metabolism. Notably, drugs used for seizures, tuberculosis treatments, and certain herbal supplements like St John’s Wort have been shown to potentially reduce its effectiveness . It is essential for users to consult healthcare providers regarding potential interactions with other medications they may be taking.

Norgestrel shares structural similarities with several other progestins and steroids. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaPotency (relative)Unique Features
LevonorgestrelC21H28O2Higher than norgestrelMore potent progestin; widely used in contraceptives
NorethisteroneC20H26O2ModeratePredecessor to norgestrel; used in similar applications
MedroxyprogesteroneC22H26O3VariesOften used in injectable contraceptives
DesogestrelC22H28O3SimilarHas a slightly different chemical structure; often combined with estrogens
EtonogestrelC21H28O2SimilarUsed in implants; provides long-term contraception

Norgestrel's unique position arises from its specific stereochemistry and moderate potency compared to other progestins like levonorgestrel, making it suitable for particular formulations and therapeutic uses .

(+)-Norgestrel possesses a complex stereochemical architecture characterized by multiple chiral centers within its steroid framework. The compound exists as a racemic mixture of two enantiomers: dextronorgestrel ((+)-norgestrel) and levonorgestrel ((-)-norgestrel), with the latter being the pharmacologically active isomer [1] [2].

The absolute configuration of norgestrel is determined using the Cahn-Ingold-Prelog (CIP) priority rules, which provide an unambiguous method for assigning stereochemical descriptors [3] [4]. The primary chiral centers in norgestrel are located at carbon positions 13 and 17 of the steroid backbone. Levonorgestrel exhibits the (13S,17R) configuration, while dextronorgestrel possesses the (13R,17R) configuration [5] [6].

The stereochemical nomenclature follows established IUPAC conventions for steroid compounds [7]. The 13-position bears an ethyl group, and the 17-position contains both a hydroxyl group and an ethynyl substituent. The spatial arrangement of these substituents creates the chiral environment that distinguishes the two enantiomers [8]. The α/β notation system is also employed for steroid stereochemistry, where α indicates substituents below the plane of the steroid ring system and β indicates those above the plane [7].

Optical rotation measurements provide experimental confirmation of absolute configuration. Levonorgestrel exhibits a specific rotation [α]D of -28° to -36° in chloroform solution, while dextronorgestrel shows a corresponding positive rotation of +28° to +36° [6] [9]. These equal and opposite rotations confirm the enantiomeric relationship between the two stereoisomers [10] [11].

Chiral Separation Methodologies

HPLC Analysis on Chiral Stationary Phases

High-performance liquid chromatography utilizing chiral stationary phases represents the most widely employed method for separating norgestrel enantiomers [12]. Several chiral stationary phase technologies have been successfully applied to achieve baseline separation of dextronorgestrel and levonorgestrel.

Polysaccharide-based chiral stationary phases, particularly those derived from cellulose and amylose derivatives, demonstrate excellent enantioselectivity for norgestrel [13] [14]. The separation mechanism involves differential interactions between the enantiomers and the chiral selector through hydrogen bonding, π-π interactions, and steric effects [12]. Mobile phase composition significantly influences resolution, with acetonitrile-water systems providing optimal separation conditions [15].

Reversed-phase chromatographic methods have been developed using hydroxypropyl-β-cyclodextrin as a chiral mobile phase additive [15] [16]. This approach achieved baseline separation on conventional C8 columns using acetonitrile-phosphate buffer mobile phases containing 25 millimolar hydroxypropyl-β-cyclodextrin [15]. The method demonstrated excellent quantification properties with linear calibration curves in the range of 0.2-25 micrograms per milliliter and relative standard deviation values below 4.8 percent [15].

Cyclobond Chiral Chromatography Applications

Cyclodextrin-based chiral stationary phases, particularly the Cyclobond series, have proven exceptionally effective for norgestrel enantiomer separation [17] [18]. The Cyclobond II column, which utilizes γ-cyclodextrin as the chiral selector, demonstrates superior performance for multi-ring steroid structures like norgestrel [18]. The larger cavity size of γ-cyclodextrin compared to β-cyclodextrin provides better molecular recognition for the four-ring steroid framework [18].

Optimal separation conditions for Cyclobond II analysis include acetonitrile-water mobile phases in a 30:70 ratio with a flow rate of 0.8 milliliters per minute [17]. Detection is typically performed at 254 nanometers using ultraviolet spectrophotometry [17]. The separation mechanism involves inclusion complexing within the cyclodextrin cavity, combined with surface interactions at the rim of the toroidal structure [18].

The versatility of cyclodextrin-based separations extends to multiple chromatographic modes. Normal phase, reversed phase, and polar organic modes can all be employed depending on the specific analytical requirements [18]. This flexibility makes Cyclobond columns particularly valuable for method development and routine analysis [18].

Capillary electrochromatography using cyclodextrin-modified systems has also been successfully applied to norgestrel separation [19] [13]. This technique combines the high efficiency of capillary electrophoresis with the selectivity of chromatographic stationary phases, resulting in excellent resolution with minimal sample consumption [13] [14].

Comparative Analysis of Stereoisomers

Dextronorgestrel vs. Levonorgestrel Physicochemical Properties

The two enantiomers of norgestrel exhibit identical physical properties in achiral environments while demonstrating distinct behavior in chiral systems [20] [21]. Both dextronorgestrel and levonorgestrel possess the same molecular formula (C₂₁H₂₈O₂) and molecular weight (312.45 daltons) [5] [9]. Their melting points are identical, ranging from 232-239°C, and both appear as white to off-white crystalline powders [22] [23].

Solubility characteristics are nearly identical for both enantiomers in achiral solvents. Both compounds demonstrate poor water solubility (approximately 2-6 milligrams per liter) but show good solubility in organic solvents such as chloroform, methanol, and dimethyl sulfoxide [5] [22]. The lipophilicity, as measured by logP values, is identical for both enantiomers at approximately 3.25-3.8 [5].

The primary distinguishing feature between the enantiomers lies in their optical activity. Levonorgestrel rotates plane-polarized light in a levorotatory direction, while dextronorgestrel produces dextrorotatory rotation of equal magnitude [6] [9]. This optical rotation difference serves as the fundamental basis for their identification and quantification in analytical methods [10].

Biological activity represents the most significant difference between the stereoisomers. Levonorgestrel exhibits full progestational activity and serves as the active component in contraceptive formulations [24] [23]. In contrast, dextronorgestrel demonstrates minimal to no biological activity in standard pharmacological assays [24]. Studies have confirmed that levonorgestrel is approximately twice as potent as the racemic mixture, indicating that all biological activity resides in the levonorgestrel enantiomer [24].

Enantiomeric Purity Determination Methods

Accurate determination of enantiomeric purity is crucial for quality control of norgestrel-containing pharmaceutical products [13] [14]. Multiple analytical approaches have been developed and validated for this purpose, each offering distinct advantages and limitations.

Chiral high-performance liquid chromatography remains the gold standard for enantiomeric purity determination [15] [12]. Methods utilizing chiral mobile phase additives, particularly cyclodextrins, provide cost-effective alternatives to expensive chiral stationary phases [15] [25]. The hydroxypropyl-β-cyclodextrin method achieves detection limits of 0.10-0.20 micrograms per milliliter with excellent precision [15].

Capillary liquid chromatography and capillary electrochromatography offer enhanced sensitivity and efficiency compared to conventional HPLC methods [13] [14]. These techniques achieve detection limits as low as 0.002 micrograms per milliliter while requiring minimal sample volumes [13]. The higher efficiency of capillary-based methods results in improved resolution and reduced analysis times [14].

Circular dichroism spectroscopy provides a direct method for determining enantiomeric ratios without requiring chromatographic separation [25]. This technique measures the differential absorption of left and right circularly polarized light by the chiral molecules [25]. The anisotropy factor calculated from circular dichroism measurements correlates directly with enantiomeric composition, enabling rapid assessment of enantiomeric purity [25].

Optical rotation measurement offers a simple and rapid screening method for enantiomeric purity assessment [10] [11]. While less precise than chromatographic methods, polarimetry provides valuable information about overall optical purity and can detect gross contamination by the opposite enantiomer [10]. The specific rotation values serve as identity tests and purity indicators in pharmaceutical quality control [11].

Advanced nuclear magnetic resonance techniques using chiral shift reagents or chiral solvating agents provide structural confirmation alongside enantiomeric purity determination [26]. These methods offer the advantage of providing detailed structural information while simultaneously assessing stereochemical purity [26]. However, they typically require larger sample quantities and longer analysis times compared to chromatographic methods [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Exact Mass

312.2089

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z2QG2679YT

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Dextronorgestrel

Use Classification

Pharmaceuticals

Dates

Last modified: 04-14-2024
1: Bifano M, Sevinsky H, Hwang C, Kandoussi H, Jiang H, Grasela D, Bertz R. Effect of the coadministration of daclatasvir on the pharmacokinetics of a combined oral contraceptive containing ethinyl estradiol and norgestimate. Antivir Ther. 2014;19(5):511-9. doi: 10.3851/IMP2718. Epub 2013 Dec 17. PubMed PMID: 24343001.
2: Kaunitz AM, Archer DF, Mishell DR Jr, Foegh M. Safety and tolerability of a new low-dose contraceptive patch in obese and nonobese women. Am J Obstet Gynecol. 2015 Mar;212(3):318.e1-8. doi: 10.1016/j.ajog.2014.09.014. Epub 2014 Sep 16. PubMed PMID: 25220709.
3: Song IH, Borland J, Chen S, Wajima T, Peppercorn AF, Piscitelli SC. Dolutegravir Has No Effect on the Pharmacokinetics of Oral Contraceptives With Norgestimate and Ethinyl Estradiol. Ann Pharmacother. 2015 Jul;49(7):784-9. doi: 10.1177/1060028015580637. Epub 2015 Apr 10. PubMed PMID: 25862012; PubMed Central PMCID: PMC4472613.
4: Nelson AL. Transdermal contraception methods: today's patches and new options on the horizon. Expert Opin Pharmacother. 2015 Apr;16(6):863-73. doi: 10.1517/14656566.2015.1022531. Review. PubMed PMID: 25800084.
5: Hagag P, Steinschneider M, Weiss M. Role of the combination spironolactone-norgestimate-estrogen in Hirsute women with polycystic ovary syndrome. J Reprod Med. 2014 Sep-Oct;59(9-10):455-63. PubMed PMID: 25330687.
6: Darwish M, Bond M, Ricciotti N, Hsieh J, Fiedler-Kelly J, Grasela T. A comparison of the pharmacokinetic profile of an ascending-dose, extended-regimen combined oral contraceptive to those of other extended regimens. Reprod Sci. 2014 Nov;21(11):1401-10. doi: 10.1177/1933719114526472. Epub 2014 Mar 19. PubMed PMID: 24647707.
7: Brenner PF, Mishell DR Jr, Stanczyk FZ, Goebelsmann U. Serum levels of d-norgestrel, luteinizing hormone, follicle-stimulating hormone, estradiol, and progesterone in women during and following ingestion of combination oral contraceptives containing dl-norgestrel. Am J Obstet Gynecol. 1977 Sep 15;129(2):133-40. PubMed PMID: 900174.
8: Fåhraeus L, Larsson-Cohn U, Wallentin L. L-norgestrel and progesterone have different influences on plasma lipoproteins. Eur J Clin Invest. 1983 Dec;13(6):447-53. PubMed PMID: 6416861.
9: Lamparczyk H, Zarzycki PK, Nowakowska J. Effect of temperature on separation of norgestrel enantiomers by high-performance liquid chromatography. J Chromatogr A. 1994 May 13;668(2):413-7. PubMed PMID: 8032490.
10: Bateson D, McNamee K, Briggs P. Newer non-oral hormonal contraception. BMJ. 2013 Feb 14;346:f341. doi: 10.1136/bmj.f341. PubMed PMID: 23412438.
11: Hordge LN, McDaniel KL, Jones DD Jr, Fakayode SO. Simultaneous determination of estrogens (ethinylestradiol and norgestimate) concentrations in human and bovine serum albumin by use of fluorescence spectroscopy and multivariate regression analysis. Talanta. 2016 May 15;152:401-9. doi: 10.1016/j.talanta.2016.02.034. Epub 2016 Feb 17. PubMed PMID: 26992536.
12: Jensen JT, Parke S, Mellinger U, Serrani M, Mabey RG Jr. Hormone withdrawal-associated symptoms: comparison of oestradiol valerate/dienogest versus ethinylestradiol/norgestimate. Eur J Contracept Reprod Health Care. 2013 Aug;18(4):274-83. doi: 10.3109/13625187.2013.785516. Epub 2013 May 2. PubMed PMID: 23638631.
13: Lidegaard O, Nielsen LH, Skovlund CW, Løkkegaard E. Venous thrombosis in users of non-oral hormonal contraception: follow-up study, Denmark 2001-10. BMJ. 2012 May 10;344:e2990. doi: 10.1136/bmj.e2990. PubMed PMID: 22577198; PubMed Central PMCID: PMC3349780.
14: Sisenwine SF, Liu AL, Kimmel HB, Ruelius HW. The conversion of d-norgestrel-3-oxime-17-acetate to d-norgestrel in female rhesus monkeys. Contraception. 1977 Jan;15(1):25-37. PubMed PMID: 407050.
15: Larrañaga A, Sartoretto JN, Winterhalter M, Navas Filho F. Clinical evaluation of two biphasic and one triphasic norgestrel/ethinyl estradiol regimens. Int J Fertil. 1978;23(3):193-9. PubMed PMID: 40893.
16: Nyberg S. Mood and physical symptoms improve in women with severe cyclical changes by taking an oral contraceptive containing 250-mcg norgestimate and 35-mcg ethinyl estradiol. Contraception. 2013 Jun;87(6):773-81. doi: 10.1016/j.contraception.2012.09.024. Epub 2012 Oct 31. PubMed PMID: 23121822.
17: Yuzpe AA, Smith RP, Rademaker AW. A multicenter clinical investigation employing ethinyl estradiol combined with dl-norgestrel as postcoital contraceptive agent. Fertil Steril. 1982 Apr;37(4):508-13. PubMed PMID: 7040117.
18: Yuzpe AA, Lancee WJ. Ethinylestradiol and dl-norgestrel as a postcoital contraceptive. Fertil Steril. 1977 Sep;28(9):932-6. PubMed PMID: 892044.
19: Nilsson CG, Johansson ED, Luukkainen T. A D-norgestrel-releasing IUD. Contraception. 1976 Apr;13(4):503-14. PubMed PMID: 1253602.
20: Bukvic N, Susca F, Bukvic D, Fanelli M, Guanti G. 17-alpha-ethinylestradiol and norgestrel in combination induce micronucleus increases and aneuploidy in human lymphocyte and fibroblast cultures. Teratog Carcinog Mutagen. 2000;20(3):147-59. PubMed PMID: 10820425.

Explore Compound Types